(4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
(4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 5806-53-1) is a hexahydroquinoline derivative with a molecular formula of C₂₆H₂₉NO₅ and a molecular weight of 376.54 g/mol . Structurally, it features:
- A hexahydroquinoline core with a 5-oxo group.
- 2,7,7-Trimethyl substitutions on the quinoline ring.
- A 4-(5-methylfuran-2-yl) substituent at position 2.
- A (4-methoxyphenyl)methyl ester at position 2.
This compound belongs to the 1,4-dihydropyridine (DHP) derivative family, known for diverse biological activities, including calcium channel modulation, antibacterial, and antioxidant properties .
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-15-6-11-21(32-15)24-22(25(29)31-14-17-7-9-18(30-5)10-8-17)16(2)27-19-12-26(3,4)13-20(28)23(19)24/h6-11,24,27H,12-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQZDPSRFVTDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973637 | |
| Record name | (4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5806-53-1 | |
| Record name | (4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis can also enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and furan rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline ring, converting it to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is complex and depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The target compound’s hexahydroquinoline core and ester group are shared across multiple derivatives. Key structural analogs include:
Key Observations:
- Ester Group Variations : The (4-methoxyphenyl)methyl ester in the target compound likely enhances solubility compared to ethyl or cyclohexyl esters due to its polar methoxy group .
- Bioactivity Implications : Thiazole or hydroxyphenyl substitutions (e.g., A5) correlate with antibacterial activity, suggesting the target compound’s furan group may confer similar properties .
Physicochemical and Pharmacokinetic Properties
While experimental data for the target compound are sparse, comparisons can be drawn from analogs:
Discussion:
- The methoxybenzyl ester in the target compound balances lipophilicity and solubility, making it more drug-like than ethyl or cyclohexyl analogs .
- The 5-methylfuran group may improve metabolic stability compared to halogenated or hydroxylated aryl groups, which are prone to phase I metabolism .
Limitations:
- For example, Ethyl 4-(3-hydroxyphenyl) analog (CAS: 1360869-92-6) showed unique gene expression profiles despite shared core structure .
Biological Activity
The compound (4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to a class of hexahydroquinoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 343.4 g/mol . The compound features a complex structure characterized by a hexahydroquinoline core with various substituents that influence its biological activity.
Antimicrobial Activity
Research indicates that compounds within the hexahydroquinoline family exhibit significant antimicrobial properties. For instance, derivatives similar to our target compound have shown effectiveness against various bacterial strains and fungi. A study reported that hexahydroquinolines demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli , highlighting the potential of this compound in developing new antimicrobial agents .
Anticancer Properties
Several studies have explored the anticancer potential of hexahydroquinoline derivatives. For example, a related compound was found to inhibit cancer cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest . The structural modifications in (4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may enhance or modulate these effects.
Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases. Compounds similar to our target have been evaluated for their ability to scavenge free radicals effectively. In vitro assays demonstrated that hexahydroquinoline derivatives could reduce oxidative stress markers in cellular models . This suggests that (4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may possess similar antioxidant capabilities.
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
